

Introduction to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

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Compound of Interest

Compound Name: *Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate*

Cat. No.: B138826

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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0) is a chemical compound with the molecular formula C₁₁H₁₈O₄.^[1] Its structure features a spirocyclic ketal protecting a cyclohexanone core, with an ethyl ester functional group. This combination of functionalities makes its spectral analysis a valuable case study for structural elucidation.

For comparative purposes, this guide utilizes ethyl cyclohexanecarboxylate (CAS 3289-28-9), a structurally simpler analog that lacks the dioxaspiro group. This comparison will illustrate the influence of the spiroketal moiety on the compound's spectral properties.

Comparative Spectral Data

The following tables summarize the available quantitative spectral data for both compounds. It is important to note that while experimental Nuclear Magnetic Resonance (NMR) data is available for **ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**, experimental Infrared (IR) and Mass Spectrometry (MS) data were not readily available in the public databases searched. In contrast, a more complete dataset is available for the reference compound, ethyl cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Ethyl 1,4-dioxaspiro[4.5]de cane-8-carboxylate (CDCl ₃)	1.25	t	3H	-OCH ₂ CH ₃
1.50-1.65	m	4H	Cyclohexyl H	
1.75-1.90	m	4H	Cyclohexyl H	
2.25-2.40	m	1H	Cyclohexyl H (α to C=O)	
3.94	s	4H	-OCH ₂ CH ₂ O-	
4.12	q	2H	-OCH ₂ CH ₃	
Ethyl cyclohexanecarb oxylate (CDCl ₃)	1.23	t	3H	-OCH ₂ CH ₃
1.25-1.55	m	5H	Cyclohexyl H	
1.60-1.80	m	2H	Cyclohexyl H	
1.85-2.00	m	2H	Cyclohexyl H	
2.20-2.35	m	1H	Cyclohexyl H (α to C=O)	
4.09	q	2H	-OCH ₂ CH ₃	

Table 2: ¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CDCl_3)	14.2	$-\text{OCH}_2\text{CH}_3$
	28.5	Cyclohexyl CH_2
	34.0	Cyclohexyl CH_2
	41.0	Cyclohexyl CH (α to C=O)
	60.3	$-\text{OCH}_2\text{CH}_3$
	64.3	$-\text{OCH}_2\text{CH}_2\text{O}-$
	108.5	Spiroketal C
	175.0	C=O (Ester)
Ethyl cyclohexanecarboxylate (CDCl_3)	14.3	$-\text{OCH}_2\text{CH}_3$
	25.6	Cyclohexyl CH_2
	29.2	Cyclohexyl CH_2
	43.3	Cyclohexyl CH (α to C=O)
	60.1	$-\text{OCH}_2\text{CH}_3$
	176.4	C=O (Ester)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

Compound	Wavenumber (cm ⁻¹)	Functional Group Assignment
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate	Data not found	-
Ethyl cyclohexanecarboxylate (Neat)[2][3]	2930, 2855	C-H stretch (alkane)
1730	C=O stretch (ester)	
1175	C-O stretch (ester)	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	m/z (Relative Intensity)	Assignment
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate	Data not found	-
Ethyl cyclohexanecarboxylate (EI)[2][3]	156 (M ⁺)	Molecular Ion
111	[M - OCH ₂ CH ₃] ⁺	
83	[C ₆ H ₁₁] ⁺	
55	[C ₄ H ₇] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Parameters: Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

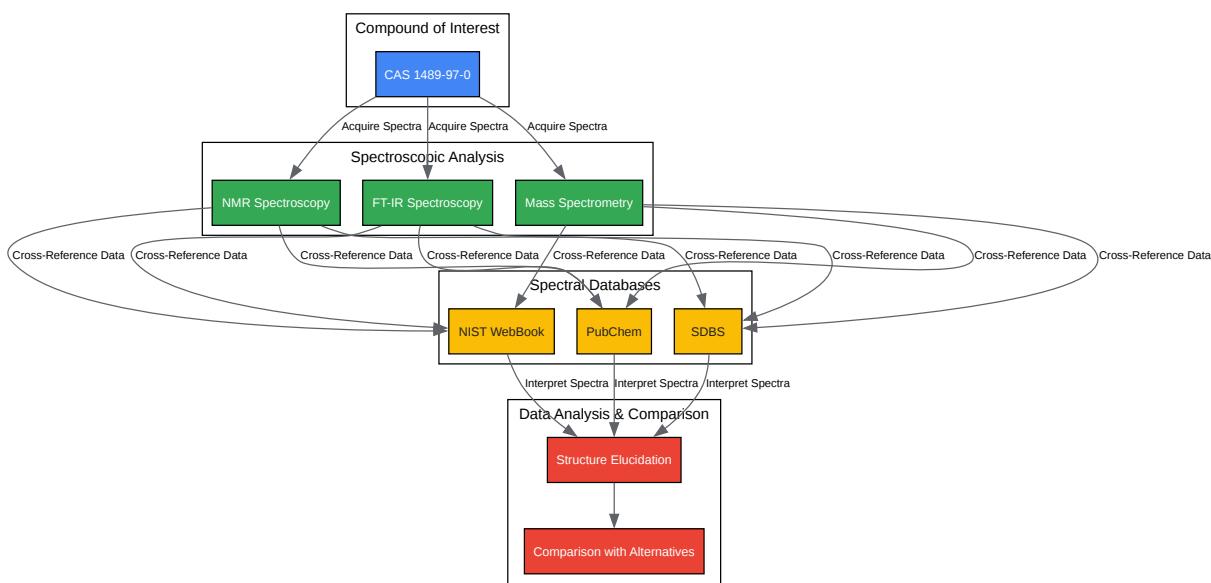
- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Background Spectrum: Record a background spectrum of the clean, empty sample holder.
- Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
- Data Acquisition: Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.
- Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each m/z value.

Visualizations

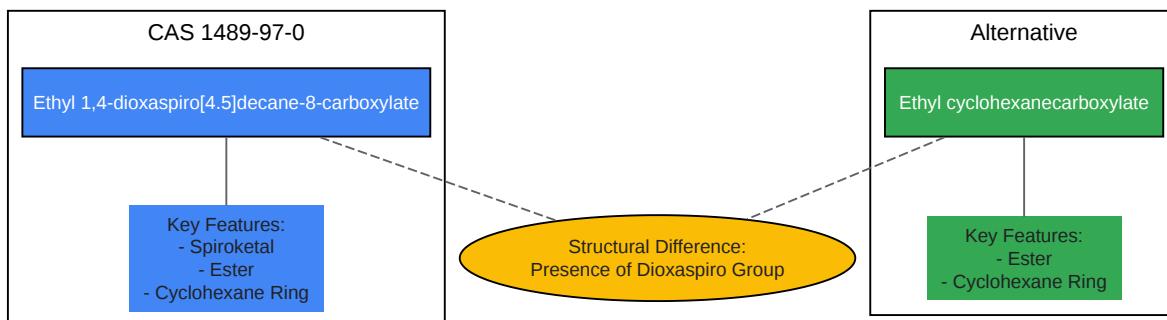
Spectral Data Cross-Referencing Workflow



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Caption: Workflow for spectral analysis and database cross-referencing.

Structural Comparison



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Caption: Key structural differences between the target and alternative compound.

Conclusion

The cross-referencing of spectral data for **ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** reveals a partial dataset, with robust NMR data publicly available but a lack of experimental IR and MS data. Comparison with ethyl cyclohexanecarboxylate highlights the expected spectral contributions of the core cyclohexyl ester structure. The presence of the dioxaspiro group in the target compound is clearly indicated in the ¹H and ¹³C NMR spectra by the characteristic signals for the spiroketal protons and carbon. This guide serves as a framework for utilizing available spectral data, identifying data gaps, and employing comparative analysis for structural elucidation.

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References

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